Lipophilicity (LogP) Differentiation
The target compound 1-benzyl-3-chloro-1H-1,2,4-triazole occupies an intermediate lipophilicity range (estimated LogP ~1.4–1.9) that is measurably distinct from its close analogs. The non-chlorinated parent 1-benzyl-1H-1,2,4-triazole has a calculated LogP of 1.44 (LogD at pH 7.4 = 1.44) [1], while the 5-benzyl regioisomer (5-benzyl-3-chloro-1H-1,2,4-triazole) has a reported LogP of 2.36 . The introduction of chlorine at C3 increases lipophilicity relative to the non-halogenated scaffold, yet the N1-benzyl regiochemistry keeps LogP lower than the C5-benzyl isomer. A difference of approximately 0.4–0.9 LogP units between the target compound and the 5-benzyl regioisomer translates to a substantial difference in predicted membrane permeability and non-specific protein binding. This positions 1-benzyl-3-chloro-1H-1,2,4-triazole as a scaffold with more favorable drug-likeness parameters (closer to Lipinski-optimal LogP ≤5) than the more lipophilic 5-benzyl regioisomer [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~1.4–1.9 (based on structural analogy and the ChemBase-calculated LogP of 1.44 for the non-chlorinated analog, adjusted upward for the chlorine substituent effect of ~+0.3–0.5 units) |
| Comparator Or Baseline | 1-Benzyl-1H-1,2,4-triazole (CAS 6085-94-5): LogP = 1.44 (calculated, ChemBase); 5-Benzyl-3-chloro-1H-1,2,4-triazole (CAS 1256643-53-4): LogP = 2.36 (Hit2Lead); 1-Benzyl-4-chloro-1,2,3-triazole (CAS 116932-57-1): LogP = 2.2 (Molaid); 3-Chloro-1-phenyl-1H-1,2,4-triazole (CAS 33629-76-4): LogP = 1.92 (Chem960) |
| Quantified Difference | Target LogP is approximately 0.4–0.9 units lower than the 5-benzyl regioisomer (ΔLogP ≈ −0.4 to −0.9), and approximately 0.2–0.5 units higher than the non-chlorinated analog (ΔLogP ≈ +0.2 to +0.5) |
| Conditions | Computed/estimated LogP values from vendor databases and ChemBase; experimental determination pending |
Why This Matters
A LogP difference of 0.4–0.9 units can significantly alter membrane permeability, metabolic stability, and off-target binding potential, making simple regioisomer substitution in a SAR program likely to confound potency and selectivity interpretation.
- [1] ChemBase. 1-Benzyl-1H-1,2,4-triazole, CBID: 237815. LogP = 1.4390594, LogD (pH 7.4) = 1.4390565, PSA = 30.71 Ų, rotatable bonds = 2. http://www.chembase.cn/molecule-237815.html (accessed 2026-04-24). View Source
- [2] Molaid. 1-Benzyl-4-chloro-1,2,3-triazole, CAS 116932-57-1. LogP = 2.2, rotatable bonds = 2. https://www.molaid.com/MS_2822217 (accessed 2026-04-24). View Source
